12-Hydroxy-9(E)-octadecenoic acid

Description

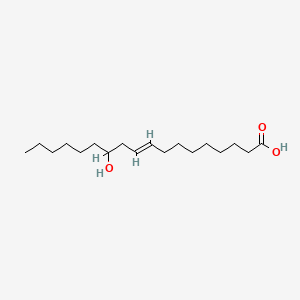

Structure

3D Structure

Properties

IUPAC Name |

(E)-12-hydroxyoctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHHMMIMDMUBKC-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C/C=C/CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Liquid | |

| Record name | Fatty acids, castor-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61789-44-4, 7431-95-0 | |

| Record name | Fatty acids, castor-oil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179694 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fatty acids, castor-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, castor-oil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 12-Hydroxy-9(E)-octadecenoic Acid

Core Scientific Descriptors

12-Hydroxy-9(E)-octadecenoic acid , also known as ricinelaidic acid , is a hydroxylated, monounsaturated long-chain fatty acid. It is the trans-isomer of the more commonly known ricinoleic acid. Its structural characteristics, including the presence of a hydroxyl group and a double bond, are pivotal to its chemical properties and biological activities.

| Property | Value | Source |

| IUPAC Name | (9E,12R)-12-Hydroxyoctadec-9-enoic acid | [1] |

| Synonyms | Ricinelaidic acid, (+)-(R)-Ricinelaidic acid | [1] |

| CAS Number | 540-12-5 | [1] |

| Molecular Formula | C18H34O3 | [1] |

| Molecular Weight | 298.46 g/mol | [1] |

Biological Activity and Significance

While research on this compound is limited, studies on its cis-isomer, ricinoleic acid, provide significant insights into the potential biological roles of this class of fatty acids. Derivatives of ricinoleic acid have demonstrated a range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2]

A comparative study on the effects of ricinoleic acid (the cis-isomer) and ricinelaidic acid (the trans-isomer) on water and electrolyte absorption in the hamster jejunum and ileum revealed that both isomers exhibit similar potency in inhibiting water absorption at a concentration of 2.0 mM.[3] This suggests that the geometric configuration of the double bond may not be a critical determinant for this particular biological activity. However, it is crucial to note that this finding cannot be extrapolated to all biological functions, and further research is needed to fully elucidate the specific activities of the trans-isomer.

Anti-inflammatory and Analgesic Properties

Topical application of ricinoleic acid has been shown to exert significant analgesic and anti-inflammatory effects, with a mechanism of action that shares similarities with capsaicin.[4] Acute application can have a pro-inflammatory effect, while repeated application leads to an anti-inflammatory response, suggesting a complex interaction with sensory neurons.[4]

Antimicrobial and Antifungal Activity

Derivatives of ricinoleic acid have been synthesized and evaluated for their antimicrobial properties. Certain glycosides of ricinoleic acid have shown promising antibacterial activity, particularly against Gram-positive bacteria.[5] The ester forms of ricinoleic acid are also being explored for their enhanced antimicrobial activity.[6]

Cell-Cycle Regulation

In the eukaryotic model organism Saccharomyces cerevisiae (budding yeast), ricinoleic acid has been identified as an inhibitor of Ca2+-signal-mediated cell-cycle regulation.[7] It was found to alleviate the growth arrest in the G2 phase induced by calcium signaling.[7]

Signaling Pathways

The precise signaling pathways modulated by this compound have not been extensively studied. However, based on the activities of structurally related fatty acids, several potential pathways can be hypothesized. Fatty acids and their derivatives are known to interact with various cellular targets, including nuclear receptors and enzymes involved in inflammatory and metabolic pathways.

One key family of nuclear receptors that are often targeted by fatty acids is the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs play crucial roles in lipid metabolism and inflammation.[8] While direct evidence for this compound is lacking, other oxidized linoleic acid metabolites have been shown to act as PPAR agonists.[9][10]

Experimental Protocols

Synthesis of this compound (Ricinelaidic Acid)

This compound can be synthesized from its cis-isomer, ricinoleic acid, through a photochemical isomerization process.

Materials:

-

Ricinoleic acid

-

Diphenyl disulfide

-

Photochemical reactor with a medium-pressure mercury lamp (e.g., Philips HP(L) 250-W)

Procedure:

-

Dissolve ricinoleic acid and diphenyl disulfide (2 mol %) in hexane in a photochemical reactor.

-

Irradiate the solution with a medium-pressure mercury lamp for approximately 3 hours.

-

After irradiation, remove the hexane under reduced pressure.

-

Recrystallize the resulting semisolid residue from hexane to yield crude ricinelaidic acid.[7]

In Vitro Anti-inflammatory Assay (General Protocol)

This protocol describes a general method for assessing the anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line:

-

RAW 264.7 murine macrophage cell line

Materials:

-

This compound

-

Lipopolysaccharide (LPS)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Griess Reagent

-

96-well plates

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Quantitative Data

As research specifically on this compound is nascent, extensive quantitative data is not yet available. The following table summarizes the limited comparative data found.

| Biological Activity | Compound | Concentration | Effect | Source |

| Inhibition of Water Absorption | Ricinoleic acid | 2.0 mM | Potent inhibition | [3] |

| Inhibition of Water Absorption | Ricinelaidic acid | 2.0 mM | Potent inhibition (similar to ricinoleic acid) | [3] |

Conclusion and Future Directions

This compound is a structurally interesting fatty acid with potential biological activities that are yet to be fully explored. While its cis-isomer, ricinoleic acid, has been the subject of considerable research, the trans-isomer remains largely uncharacterized. The available data suggests that for at least one biological function, the geometric isomerism does not significantly alter its potency. However, comprehensive studies are required to determine its effects on various signaling pathways, its potential as a therapeutic agent, and to establish a detailed pharmacological profile. Future research should focus on direct comparative studies between the cis and trans isomers across a range of biological assays to understand the structure-activity relationship and to unlock the full potential of these hydroxylated fatty acids in drug discovery and development.

References

- 1. Ricinelaidic acid - Wikipedia [en.wikipedia.org]

- 2. Anti-inflammatory effects of a novel ricinoleic acid poloxamer gel system for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of ricinoleic acid as an inhibitor of Ca2+ signal-mediated cell-cycle regulation in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE), a trans-hydroxy fatty acid, for researchers, scientists, and professionals in drug development. This document outlines its structure, properties, potential biological activities, and relevant experimental protocols.

Introduction

This compound, also known as ricinelaidic acid, is the trans isomer of ricinoleic acid.[1] It is an 18-carbon unsaturated fatty acid with a hydroxyl group at the 12th carbon and a trans double bond at the 9th carbon. While its cis-isomer, ricinoleic acid, is well-characterized as the primary component of castor oil[2], 12-HOE is less studied but holds potential interest due to its structural similarity to other biologically active lipids. This guide synthesizes the current knowledge on 12-HOE and provides a framework for future research.

Structure and Chemical Identity

The structure of this compound is characterized by an 18-carbon chain with a carboxylic acid group at one end, a hydroxyl group at the 12th carbon, and a trans double bond between the 9th and 10th carbons.

| Identifier | Value |

| IUPAC Name | (9E,12R)-12-Hydroxyoctadec-9-enoic acid[1] |

| Synonyms | Ricinelaidic acid, (E)-12-Hydroxyoctadec-9-enoic acid[3] |

| CAS Number | 540-12-5[1] |

| Molecular Formula | C₁₈H₃₄O₃[1] |

| Molecular Weight | 298.46 g/mol [1] |

| InChI Key | WBHHMMIMDMUBKC-XLNAKTSKSA-N[1] |

| SMILES | CCCCCCC(C/C=C/CCCCCCCC(=O)O)O |

Physicochemical Properties

| Property | Value (Elaidic Acid) | Reference |

| Melting Point | 42 - 44 °C | [5] |

| Physical Description | White solid | [5] |

| Solubility | Practically insoluble in water | [4] |

Biological Properties and Potential Signaling Pathways

The biological activities of this compound have not been extensively studied. However, based on the known functions of structurally similar fatty acids, several potential mechanisms of action can be proposed.

Peroxisome Proliferator-Activated Receptors (PPARs)

Hydroxyoctadecadienoic acid (HODE) isomers have been identified as potential agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6][7] PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Activation of PPARγ is a key mechanism for the therapeutic effects of certain anti-diabetic drugs. It is plausible that 12-HOE, as a hydroxy fatty acid, could also modulate PPAR activity.

Figure 1: Proposed PPAR signaling pathway for 12-HOE.

G-Protein Coupled Receptors (GPCRs)

Free fatty acids are known to be endogenous ligands for several G-protein coupled receptors, including GPR40 (FFAR1) and GPR120 (FFAR4).[8][9] These receptors are involved in various physiological processes, such as insulin (B600854) secretion and inflammatory responses. Given that other hydroxy fatty acids have been shown to activate GPR40[6], it is conceivable that 12-HOE could also act as a ligand for these receptors.

Figure 2: Proposed GPCR signaling pathway for 12-HOE.

Experimental Protocols

Extraction and Purification from Biological Samples

A general workflow for the extraction of hydroxy fatty acids from biological matrices is outlined below. This protocol may require optimization depending on the specific sample type.

Figure 3: General workflow for extraction of 12-HOE.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipids like 12-HOE.

Sample Preparation:

-

Extract lipids from the biological sample as described in section 5.1.

-

The extracted lipid fraction containing 12-HOE is dried down and reconstituted in an appropriate solvent (e.g., methanol/water).

-

An internal standard (e.g., a deuterated analog of 12-HOE) should be added prior to extraction for accurate quantification.

LC-MS/MS Parameters:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve ionization.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion is monitored.

Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for fatty acid analysis, but it requires derivatization to increase the volatility of the analyte.

Derivatization:

-

Esterification: The carboxylic acid group is converted to a methyl ester (FAME) using reagents like BF₃-methanol.[10]

-

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

GC-MS Parameters:

-

Column: A capillary column with a polar stationary phase is suitable for separating fatty acid methyl esters.

-

Injection: Splitless injection is often used for trace analysis.

-

Mass Spectrometry: Electron ionization (EI) is used, and the resulting fragmentation pattern can be used for structural elucidation and quantification.

Cell-Based Reporter Gene Assays

To investigate the activation of PPARs or GPCRs by 12-HOE, cell-based reporter gene assays can be employed.

PPAR Activation Assay:

-

Cell Line: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with:

-

An expression vector for the PPAR of interest (e.g., PPARγ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPREs).[11]

-

-

Treatment: The transfected cells are treated with various concentrations of 12-HOE.

-

Measurement: Luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of the PPAR signaling pathway.[5]

GPCR Activation Assay:

-

Cell Line: A cell line expressing the GPCR of interest (e.g., GPR40 or GPR120) is transfected with a reporter plasmid. The reporter is chosen based on the downstream signaling of the GPCR (e.g., a serum response element (SRE)-luciferase reporter for Gq-coupled receptors).[2]

-

Treatment: The cells are treated with different concentrations of 12-HOE.

-

Measurement: The reporter gene expression (e.g., luciferase activity) is quantified to determine receptor activation.[12]

Conclusion

This compound represents an understudied lipid with the potential for interesting biological activities, particularly in the context of metabolic and inflammatory signaling. Based on its structural similarity to known ligands, it is a promising candidate for modulating the activity of PPARs and fatty acid-sensing GPCRs. The experimental protocols outlined in this guide provide a starting point for researchers to investigate the synthesis, analysis, and biological functions of this intriguing molecule. Further research is warranted to fully elucidate the physiological and pathological roles of 12-HOE and to explore its potential as a therapeutic agent.

References

- 1. Ricinelaidic acid - Wikipedia [en.wikipedia.org]

- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 3. (9E)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. Elaidic Acid | C18H34O2 | CID 637517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

The Biosynthesis of 12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biosynthesis of 12-Hydroxy-9(E)-octadecenoic acid, commonly known as ricinoleic acid. This unique hydroxylated fatty acid is of significant industrial and pharmaceutical interest due to its versatile chemical properties. This document details the core biosynthetic pathway, focusing on the key enzymatic steps, substrate requirements, and cellular localization. Furthermore, it provides comprehensive experimental protocols for the preparation of microsomal enzymes, the execution of the oleoyl-12-hydroxylase assay, and the analytical quantification of the product. Quantitative data from the literature is summarized, and the biosynthetic pathway and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this important metabolic process.

Introduction

This compound (ricinoleic acid) is an 18-carbon unsaturated fatty acid distinguished by a hydroxyl group on the 12th carbon. This functional group imparts unique physical and chemical properties, making it a valuable renewable resource for the synthesis of a wide range of industrial products, including lubricants, plastics, and surfactants. In the pharmaceutical sector, its derivatives are explored for various therapeutic applications. The primary natural source of ricinoleic acid is the seed oil of the castor bean (Ricinus communis), where it can constitute up to 90% of the total fatty acids.[1] Understanding the biosynthesis of this fatty acid is crucial for metabolic engineering efforts aimed at improving its production in both native and heterologous systems.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process localized in the endoplasmic reticulum of developing oilseeds. The pathway commences with the ubiquitous fatty acid, oleic acid, and involves a series of enzymatic reactions to introduce the characteristic hydroxyl group.

Key Enzymes and Substrates

The central enzyme in this pathway is oleoyl-12-hydroxylase , a membrane-bound fatty acid hydroxylase.[2] This enzyme is a homolog of fatty acid desaturases, suggesting a common evolutionary origin and a similar reaction mechanism.[2][3] The direct precursor for the hydroxylation reaction is oleic acid; however, the immediate substrate for the hydroxylase is not free oleic acid or oleoyl-CoA, but rather oleic acid esterified to the sn-2 position of phosphatidylcholine (PC).[1] The reaction is dependent on the presence of NADH as a reducing agent.[1]

The overall pathway can be summarized in the following key steps:

-

Activation of Oleic Acid: Oleic acid is first activated to its coenzyme A thioester, oleoyl-CoA.

-

Acylation of Lysophosphatidylcholine (B164491): Oleoyl-CoA is then transferred to the sn-2 position of lysophosphatidylcholine (LPC) to form oleoyl-phosphatidylcholine. This reaction is catalyzed by an acyl-CoA:lysophosphatidylcholine acyltransferase (LPCAT).

-

Hydroxylation: The oleoyl (B10858665) moiety of phosphatidylcholine is hydroxylated at the 12th carbon by oleoyl-12-hydroxylase, yielding ricinoleoyl-phosphatidylcholine.

-

Release of Ricinoleic Acid: The newly synthesized ricinoleic acid is then released from the phosphatidylcholine backbone, likely through the action of a phospholipase A2 (PLA2) or the reverse action of LPCAT, to yield free ricinoleic acid and LPC.[4]

Visualization of the Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of this compound.

Preparation of Microsomal Membranes from Developing Castor Bean Endosperm

This protocol is adapted from established methods for isolating active microsomal fractions.[1][5]

Materials:

-

Developing castor beans (Ricinus communis), harvested 3-4 weeks post-anthesis

-

Grinding buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.4 M sucrose

-

Resuspension buffer: 10 mM potassium phosphate (B84403) (pH 7.2), 0.1 mM EDTA, 1 mM DTT, 20% (v/v) glycerol

-

Homogenizer, chilled centrifuge, and ultracentrifuge

-

Cheesecloth

Procedure:

-

Harvest developing castor bean endosperm and place it immediately in ice-cold grinding buffer.

-

Homogenize the tissue using a pre-chilled blender or mortar and pestle.

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and other larger organelles.

-

Carefully collect the supernatant and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal membranes.

-

Discard the supernatant and gently wash the microsomal pellet with grinding buffer.

-

Resuspend the pellet in a minimal volume of resuspension buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

The microsomal preparation can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C.

Oleoyl-12-hydroxylase Enzyme Assay

This assay is based on the incorporation of radioactivity from [14C]oleoyl-CoA into hydroxylated products.[1]

Materials:

-

Microsomal preparation (from section 3.1)

-

[1-14C]oleoyl-CoA (specific activity ~50 mCi/mmol)

-

Assay buffer: 25 mM HEPES-KOH (pH 7.5), 2.5 mM MgCl2, 10 µM LPC

-

NADH solution (10 mM in assay buffer)

-

Bovine serum albumin (BSA, fatty acid-free)

-

Reaction termination solution: 0.15 M acetic acid in isopropanol

-

Solvent for extraction: Hexane (B92381):isopropanol (3:2, v/v)

-

Scintillation counter and vials

Procedure:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay buffer

-

Microsomal protein (50-100 µg)

-

BSA (1 mg/mL)

-

[1-14C]oleoyl-CoA (10 nmol)

-

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding NADH to a final concentration of 1 mM.

-

Incubate the reaction at 25°C for 30 minutes with gentle shaking.

-

Terminate the reaction by adding 1.5 mL of the reaction termination solution.

-

Add 1 mL of hexane and vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane phase containing the lipids to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid residue in a suitable solvent and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector. Alternatively, quantify the total hydroxylated product by liquid scintillation counting.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the preparation of fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

-

Lipid extract from the enzyme assay or other biological samples

-

Methanolic HCl (5% v/v) or BF3-methanol

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

Procedure:

-

To the dried lipid extract, add 2 mL of 5% methanolic HCl.

-

Incubate at 80°C for 1 hour to convert fatty acids to their methyl esters.

-

After cooling, add 1 mL of water and 2 mL of hexane.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for injection into the GC-MS.

-

GC-MS Conditions:

-

Injector temperature: 250°C

-

Oven program: Start at 150°C, hold for 1 minute, then ramp to 240°C at 4°C/minute, and hold for 10 minutes.

-

Carrier gas: Helium

-

MS detector: Scan range m/z 50-500.

-

-

Identify the methyl ester of this compound by its retention time and mass spectrum compared to an authentic standard.

Quantitative Data

Quantitative kinetic data for oleoyl-12-hydroxylase is not extensively reported in the literature. However, studies on similar fatty acid hydroxylases can provide an approximation of the expected kinetic parameters. The activity of the enzyme is dependent on substrate and cofactor concentrations, as well as reaction conditions such as pH and temperature.

| Parameter | Value | Organism/System | Reference |

| Substrate | Oleoyl-phosphatidylcholine | Ricinus communis microsomes | [1] |

| Cofactor | NADH | Ricinus communis microsomes | [1] |

| Optimal pH | ~7.5 | Not specified | General observation |

| Optimal Temp. | ~25-30°C | Not specified | General observation |

Experimental and Logical Workflows

Microsomal Preparation and Enzyme Assay Workflow

Caption: Workflow for microsomal preparation and enzyme activity assay.

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of fatty acid methyl esters.

Conclusion

The biosynthesis of this compound is a specialized metabolic pathway with significant implications for biotechnology and pharmaceutical development. This guide has outlined the core enzymatic steps, provided detailed experimental protocols for its study, and presented visual workflows to aid in conceptualization. While the general mechanism is understood, further research is required to fully characterize the kinetics and regulation of the key enzyme, oleoyl-12-hydroxylase. Such knowledge will be instrumental in optimizing the production of this valuable hydroxylated fatty acid in engineered systems.

References

- 1. researchgate.net [researchgate.net]

- 2. An oleate 12-hydroxylase from Ricinus communis L. is a fatty acyl desaturase homolog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An oleate 12-hydroxylase from Ricinus communis L. is a fatty acyl desaturase homolog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mapping the castor bean endosperm proteome revealed a metabolic interaction between plastid, mitochondria, and peroxisomes to optimize seedling growth - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of (E)-12-Hydroxyoctadec-9-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-12-Hydroxyoctadec-9-enoic acid, formally known as ricinoleic acid, is a naturally occurring hydroxylated fatty acid. Its unique structure, featuring a hydroxyl group on the twelfth carbon and a cis double bond at the ninth carbon, imparts distinctive chemical properties that make it a valuable resource in various industrial and pharmaceutical applications. This technical guide provides an in-depth overview of the primary and secondary natural sources of ricinoleic acid, detailed experimental protocols for its extraction and quantification, and an exploration of its known signaling pathways. The trans-isomer, ricinelaidic acid, is not commonly found in nature and is primarily a product of industrial isomerization.

Natural Sources and Quantitative Data

The primary and most commercially significant source of ricinoleic acid is the seed oil of the castor bean plant, Ricinus communis. However, it is also present in smaller quantities in other plant and fungal species. The following tables summarize the quantitative data available for the concentration of ricinoleic acid in various natural sources.

Table 1: Primary Natural Source of Ricinoleic Acid

| Species | Common Name | Family | Plant Part | Concentration (% of total fatty acids) | References |

| Ricinus communis | Castor Bean | Euphorbiaceae | Seed Oil | ~90% | [1][2] |

Table 2: Secondary Natural Sources of Ricinoleic Acid

| Species | Common Name | Family | Plant Part/Organism | Concentration | References |

| Claviceps purpurea | Ergot | Clavicipitaceae | Sclerotia | 10.3 g/100 g | [3] |

| Argemone mexicana | Mexican Prickly Poppy | Papaveraceae | Seed Oil | 20,000 - 39,300 ppm | |

| Alternanthera triandra | Amaranthaceae | Seed Oil | 22.1% | ||

| Gossypium hirsutum | Cotton | Malvaceae | Seed Oil | ~2,690 ppm | [4] |

| Olea europaea | Olive | Oleaceae | Oil | ~30 ppm | [4] |

| Linum mucronatum | Linaceae | Seed Oil | Present (exact % not specified) | ||

| Pterocarpus marsupium | Indian Kino Tree | Fabaceae | Seed Oil | Present (not quantified) | [5][6][7][8] |

| Zea mays | Corn | Poaceae | Present (not quantified) | ||

| Vitis vinifera | Grape | Vitaceae | Seed Oil | Present (not quantified) |

Experimental Protocols

Protocol 1: Extraction and Quantification of Ricinoleic Acid from Ricinus communis Seeds via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the Soxhlet extraction of oil from castor beans, followed by saponification, methylation, and subsequent quantification of ricinoleic acid using GC-MS.

1. Oil Extraction (Soxhlet) 1.1. Sample Preparation: De-shell and grind dried Ricinus communis seeds into a fine powder. 1.2. Extraction: Place the powdered seeds in a thimble and extract the oil using n-hexane in a Soxhlet apparatus for 6-8 hours. 1.3. Solvent Removal: Remove the n-hexane from the collected extract using a rotary evaporator to obtain the crude castor oil.

2. Saponification and Fatty Acid Liberation 2.1. Saponification: Reflux a known amount of the extracted castor oil with an excess of 0.5 M alcoholic potassium hydroxide (B78521) (KOH) for 1 hour to saponify the triglycerides. 2.2. Liberation of Free Fatty Acids: After saponification, add distilled water and acidify the mixture with 6 M hydrochloric acid (HCl) to a pH of ~1-2 to liberate the free fatty acids. 2.3. Extraction of Fatty Acids: Extract the fatty acids from the acidified mixture using diethyl ether. Wash the ether layer with distilled water until neutral, and then dry it over anhydrous sodium sulfate. 2.4. Solvent Evaporation: Evaporate the diethyl ether to obtain the free fatty acid mixture.

3. Methylation of Fatty Acids 3.1. Esterification: To the extracted fatty acids, add 2% (v/v) sulfuric acid in methanol. 3.2. Reaction: Reflux the mixture for 2 hours to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs). 3.3. Extraction of FAMEs: After cooling, add water and extract the FAMEs with n-hexane. 3.4. Purification: Wash the hexane (B92381) layer with a 2% potassium bicarbonate solution and then with distilled water. Dry the hexane layer over anhydrous sodium sulfate. 3.5. Concentration: Evaporate the hexane to obtain the concentrated FAMEs.

4. GC-MS Analysis 4.1. Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS). 4.2. Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for FAME analysis. 4.3. Carrier Gas: Helium at a constant flow rate. 4.4. Temperature Program:

- Initial temperature: 150°C, hold for 2 minutes.

- Ramp: Increase to 240°C at a rate of 4°C/minute.

- Final hold: 240°C for 10 minutes. 4.5. Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution in hexane. 4.6. Mass Spectrometry: Operate the MS in electron ionization (EI) mode, scanning a mass range of m/z 50-550. 4.7. Identification and Quantification: Identify the methyl ricinoleate (B1264116) peak based on its retention time and mass spectrum compared to a pure standard. Quantify the amount of ricinoleic acid by comparing the peak area to an internal standard and a calibration curve.[9][10]

Workflow for Ricinoleic Acid Quantification

Caption: Workflow for GC-MS quantification of ricinoleic acid.

Signaling Pathways

Ricinoleic acid has been shown to interact with several signaling pathways, suggesting its potential for therapeutic applications.

Prostaglandin (B15479496) EP3 Receptor Activation

Ricinoleic acid is a potent agonist of the prostaglandin E2 (PGE₂) receptor subtype EP3. This interaction is responsible for its well-known laxative and uterotonic effects.

-

Mechanism: Upon binding to the G-protein coupled receptor EP3, ricinoleic acid initiates a signaling cascade. The activated G-protein (Gαi) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream effectors, resulting in smooth muscle contraction in the intestines and uterus.[11][12][13][14][15]

Ricinoleic Acid - EP3 Receptor Signaling Pathway

Caption: Ricinoleic acid activates the EP3 receptor.

Interaction with Cannabinoid Receptors

While not a classical cannabinoid, ricinoleic acid has been suggested to interact with the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2. The exact nature of this interaction is still under investigation, but it may contribute to the anti-inflammatory properties of castor oil.

-

Putative Mechanism: Activation of CB1 and CB2 receptors, which are also G-protein coupled receptors, can lead to the modulation of various downstream signaling pathways, including the inhibition of adenylyl cyclase and the modulation of ion channels. This can result in a decrease in pro-inflammatory cytokine release.[16][17][18][19]

Putative Ricinoleic Acid - Cannabinoid Receptor Signaling

Caption: Putative signaling of ricinoleic acid via cannabinoid receptors.

Modulation of TRPV1 Channels

Ricinoleic acid may also exert its effects through the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and inflammation.

-

Potential Mechanism: Ricinoleic acid may act as a positive or negative modulator of TRPV1, depending on the cellular context. Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), which can trigger various downstream signaling cascades, including the activation of protein kinase C (PKC) and calcineurin, ultimately leading to the release of pro-inflammatory neuropeptides.[20][21][22][23][24]

Potential Ricinoleic Acid - TRPV1 Signaling

Caption: Potential modulation of TRPV1 channels by ricinoleic acid.

Conclusion

(E)-12-Hydroxyoctadec-9-enoic acid, or ricinoleic acid, is a unique fatty acid with a well-established primary natural source in castor beans and several other minor sources. Its distinctive chemical structure allows for a variety of industrial applications and presents intriguing possibilities for pharmacological interventions through its interaction with key signaling pathways. The detailed protocols provided in this guide offer a foundation for the consistent extraction and analysis of this valuable compound. Further research into its signaling mechanisms, particularly its interactions with cannabinoid and TRPV1 receptors, will be crucial in fully elucidating its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 3. Ricinoleic acid as a marker for ergot impurities in rye and rye products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ricinoleic acid in common vegetable oils and oil seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. phcogrev.com [phcogrev.com]

- 8. ijbcp.com [ijbcp.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Inhibition of TRPV1 channels by a naturally occurring omega-9 fatty acid reduces pain and itch - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Acid Activation of Trpv1 Leads to an Up-Regulation of Calcitonin Gene-related Peptide Expression in Dorsal Root Ganglion Neurons via the CaMK-CREB Cascade: A Potential Mechanism of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | The interaction of TRPV1 and lipids: Insights into lipid metabolism [frontiersin.org]

- 24. researchgate.net [researchgate.net]

Unraveling the Biological Activity of 12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid, is a monounsaturated hydroxy fatty acid belonging to the broader class of hydroxyoctadecenoic acids (HODEs). HODEs are oxidized metabolites of linoleic acid that are emerging as critical signaling lipids in a variety of physiological and pathological processes. The biological activity of these molecules is profoundly influenced by their stereochemistry, including the position and chirality of the hydroxyl group and the configuration of the double bonds.

While extensive research has been conducted on certain HODE isomers, particularly the anti-inflammatory and analgesic properties of ricinoleic acid ((12R,9Z)-hydroxyoctadecenoic acid), there is a notable scarcity of studies specifically investigating the biological activities of this compound. This technical guide aims to provide a comprehensive overview of the known biological activities within the 12-HODE family, drawing heavily on data from its well-characterized stereoisomers to infer potential functions and guide future research. We will delve into its potential interactions with key signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for its investigation.

Core Biological Activities: Insights from Stereoisomers

The biological functions of HODEs are highly dependent on their specific molecular geometry. The following sections summarize the known activities of closely related 12-HODE isomers, which provide a framework for understanding the potential roles of the 9(E) isomer.

Anti-inflammatory and Analgesic Effects

The most extensively studied isomer, ricinoleic acid, exhibits significant anti-inflammatory and analgesic properties.[1][2] Research suggests that its mechanism of action is similar to capsaicin (B1668287), involving interaction with sensory neuropeptides.[3][4]

Quantitative Data on Anti-inflammatory Effects of Ricinoleic Acid

| Experimental Model | Treatment | Dose | Effect | Reference |

| Carrageenan-induced paw edema (mouse) | Acute topical application of Ricinoleic Acid | 0.9 mg/mouse | Significant increase in paw edema | [2] |

| Carrageenan-induced paw edema (mouse) | 8-day repeated topical treatment with Ricinoleic Acid | 0.9 mg/mouse | Marked inhibition of paw edema | [2] |

| Histamine-induced eyelid edema (guinea pig) | Acute or repeated application of Ricinoleic Acid | Not specified | Similar effects to carrageenan model | [2] |

| Freund's adjuvant-induced subchronic edema (mouse) | 1-3 weeks of treatment with Ricinoleic Acid | Not specified | Reduction in established edema | [2] |

| Carrageenan-induced rat paw edema | Ricinoleic acid pluronic lecithin (B1663433) organogel (PLO) | 1 mM | Significantly higher in vitro anti-inflammatory activity compared to isopropyl palmitate PLO gel | [5] |

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and glucose metabolism.[6] Various HODE isomers have been identified as ligands for PPARγ, though their agonist activity differs significantly based on their stereochemistry.[6][7] A comprehensive study demonstrated that 10- and 12-(Z,E)-HODEs act as PPARγ agonists, while 9-(E,E)-HODE tends to down-regulate PPARγ target gene expression.[6] The activity of this compound in this context remains to be determined, but it is plausible that it also interacts with PPARγ, with an activity profile distinct from other isomers.

Quantitative Data on PPARγ Agonist Activity of HODE Isomers

| HODE Isomer | Concentration for significant activity (µM) | Relative PPARγ Agonist Activity | Cell Line | Reference |

| 10-(Z,E)-HODE | 27.0 | Agonist | 3T3-L1 | [6] |

| 12-(Z,E)-HODE | 27.0 | Agonist | 3T3-L1 | [6] |

| 13-(E,E)-HODE | 27.0 | Agonist | 3T3-L1 | [6] |

| 9-(E,E)-HODE | Not specified | Tended to decrease target gene expression | 3T3-L1 | [6] |

Antimicrobial and Anticancer Potential

Derivatives of ricinoleic acid have been synthesized and shown to possess antimicrobial and anticancer activities.[1][8] For instance, certain 1-O-alkylglycerols derived from ricinoleic acid exhibited antimicrobial activity against a range of bacteria and fungi.[8] While direct evidence for this compound is lacking, these findings suggest that the 12-hydroxy-octadecenoic acid scaffold is a promising backbone for the development of new therapeutic agents.

Signaling Pathways

Understanding the signaling pathways modulated by 12-HODE isomers is key to elucidating their biological functions. Based on the available literature for related compounds, two primary pathways are of interest.

Sensory Neuropeptide-Mediated Inflammation

The anti-inflammatory effects of ricinoleic acid are linked to its interaction with sensory neurons and the subsequent modulation of neuropeptide release, such as substance P.[2] Repeated application leads to a reduction in substance P levels, correlating with the observed anti-inflammatory effect.

Figure 1: Proposed pathway for the anti-inflammatory action of ricinoleic acid.

PPARγ-Mediated Gene Transcription

As a potential ligand for PPARγ, this compound could modulate the expression of a suite of genes involved in metabolism and inflammation. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

Figure 2: Generalized PPARγ activation pathway by HODE isomers.

Experimental Protocols

To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for key cited experiments.

Protocol 1: PPARγ Agonist Activity Assessment using a Dual-Luciferase Reporter Assay

This protocol is adapted from Umeno et al., 2020 and is designed to quantify the ability of a compound to activate PPARγ.[6]

Materials:

-

HEK293T cells

-

Expression vector for human PPARγ (pCMX-hPPARγ)

-

Reporter plasmid containing a PPRE-driven luciferase gene (pGL4-PPRE)

-

Control reporter plasmid (pGL4.74 [hRluc/TK])

-

Lipofectamine 2000

-

DMEM with 10% FBS

-

Test compound (this compound) dissolved in DMSO

-

Pioglitazone (B448) (positive control)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.

-

After 24 hours, co-transfect cells with pCMX-hPPARγ, pGL4-PPRE, and pGL4.74 using Lipofectamine 2000 according to the manufacturer's instructions.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh DMEM containing various concentrations of the test compound or controls (e.g., 0.05% DMSO as a negative control, pioglitazone as a positive control).

-

-

Luciferase Assay:

-

After a 24-hour incubation with the compound, lyse the cells.

-

Measure firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase Reporter Assay System.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the fold change in luciferase activity relative to the DMSO control.

-

Figure 3: Workflow for the PPARγ dual-luciferase reporter assay.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic model for evaluating the anti-inflammatory activity of compounds, as described in studies on ricinoleic acid.[2]

Materials:

-

Male Swiss mice (20-25 g)

-

1% Carrageenan solution in saline

-

Test compound (this compound) in a suitable vehicle for topical or intradermal application

-

Plethysmometer or digital calipers

-

Substance P radioimmunoassay (RIA) kit (optional)

Methodology:

-

Acclimatization and Baseline Measurement:

-

Acclimatize animals for at least one week before the experiment.

-

Measure the baseline paw volume/thickness of the right hind paw of each mouse.

-

-

Compound Administration:

-

For an acute study, apply the test compound topically or intradermally to the paw shortly before inducing inflammation.

-

For a subchronic study, apply the compound daily for a set period (e.g., 8 days) prior to the experiment.

-

-

Induction of Inflammation:

-

Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

-

Measurement of Edema:

-

Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

-

-

Tissue Analysis (Optional):

-

At the end of the experiment, euthanize the animals and collect the paw tissue.

-

Measure substance P levels in the tissue homogenates using an RIA kit.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

-

Analyze substance P levels to correlate with the anti-inflammatory effect.

-

Figure 4: Workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

The biological activity of this compound is currently not well-defined in the scientific literature. However, based on comprehensive studies of its stereoisomers, particularly ricinoleic acid and other HODE isomers, it is evident that this class of molecules possesses significant and diverse biological activities. The anti-inflammatory, analgesic, and PPARγ-modulating effects are highly dependent on the precise stereochemistry of the molecule.

Future research should focus on the direct characterization of this compound. Key investigations should include:

-

Direct comparison of its anti-inflammatory and analgesic properties with ricinoleic acid using established in vivo models.

-

Evaluation of its activity as a PPARγ ligand using reporter assays to determine if it acts as an agonist, antagonist, or has no effect.

-

Screening for anticancer and antimicrobial activities to explore its therapeutic potential.

By systematically applying the experimental protocols outlined in this guide, researchers can elucidate the specific biological functions of this compound and contribute to a more complete understanding of the structure-activity relationships within the HODE family of signaling lipids. This knowledge will be invaluable for the development of novel therapeutics targeting pathways modulated by these endogenous molecules.

References

- 1. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 5. Anti-inflammatory effects of a novel ricinoleic acid poloxamer gel system for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 12-Hydroxy-9(E)-octadecenoic Acid: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid, is the trans isomer of the naturally occurring ricinoleic acid. While its cis-isomer has a long history of use due to its abundance in castor oil, the discovery and specific biological activities of the trans form have emerged from dedicated chemical synthesis and biological screening. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound. It details experimental protocols for its synthesis and characterization, presents quantitative data on its biological activity, and visualizes its potential signaling pathways, offering a critical resource for researchers in lipid biology and drug development.

Discovery and History

The history of this compound is intrinsically linked to its more common cis-isomer, ricinoleic acid. The first preparation of ricinoleic acid was achieved by Friedrich Krafft in 1888.[1] Ricinoleic acid is the primary fatty acid component of castor oil, derived from the seeds of Ricinus communis, where it can constitute up to 90% of the fatty acid content.[1]

The discovery of this compound, or ricinelaidic acid, is not marked by a single seminal event but rather evolved from the broader study of fatty acid isomerization. The synthesis of the trans-isomer is achieved through the isomerization of the double bond in ricinoleic acid, a process that can be induced photochemically.[2] This conversion allows for the investigation of the specific biological roles of the trans configuration. While naturally occurring in trace amounts in some plants like Linum mucronatum and Ricinus communis, the bulk of the compound used for research is of synthetic origin.[3]

Physicochemical Properties and Characterization

This compound is a monounsaturated hydroxy fatty acid with the following key identifiers:

| Property | Value |

| Molecular Formula | C₁₈H₃₄O₃ |

| Molecular Weight | 298.46 g/mol |

| CAS Number | 82188-83-8 |

| Synonyms | Ricinelaidic acid, (E)-12-Hydroxyoctadec-9-enoic acid |

Characterization of this compound is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, including the position and trans configuration of the double bond and the position of the hydroxyl group.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed for identification and quantification. The fragmentation pattern in MS/MS provides structural information.[3]

Experimental Protocols

Synthesis of this compound (Ricinelaidic Acid)

A well-established method for the synthesis of ricinelaidic acid is the photochemical isomerization of ricinoleic acid.[2]

Materials:

-

Ricinoleic acid

-

Diphenyl disulfide

-

Photochemical reactor with a medium-pressure mercury lamp (e.g., Philips HP(L) 250-W)

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolve ricinoleic acid and a catalytic amount (e.g., 2 mol%) of diphenyl disulfide in hexane within the photochemical reactor.[2]

-

Irradiate the solution with the medium-pressure mercury lamp for approximately 3 hours.[2] The phenylthiyl radicals generated photochemically catalyze the cis-trans isomerization of the double bond.[2]

-

After irradiation, remove the hexane under reduced pressure using a rotary evaporator.[2]

-

The resulting residue is the crude ricinelaidic acid.

-

Purify the crude product by recrystallization from hexane to yield crystalline ricinelaidic acid.[2]

Workflow for the Synthesis of Ricinelaidic Acid:

Caption: Workflow for the photochemical synthesis of this compound.

Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of hydroxy fatty acids in biological samples.

Materials:

-

LC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo G2 Q-Tof)

-

C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 mm x 100 mm)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

-

Internal standard (e.g., a deuterated analog)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

-

Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent system (e.g., Folch or Bligh-Dyer extraction). Spike the sample with the internal standard prior to extraction.

-

Solid-Phase Extraction (SPE): Further purify the lipid extract using SPE to remove interfering substances.

-

LC Separation: Inject the purified sample onto the C18 column. Use a gradient elution with the mobile phases to separate the analyte from other lipids.

-

MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For this compound, a common precursor ion is [M-H]⁻ at m/z 297.2.[3]

-

Quantification: Construct a calibration curve using known concentrations of the analyte and the internal standard. Calculate the concentration of the analyte in the sample based on the peak area ratio to the internal standard.

Biological Activity and Signaling Pathways

This compound has been identified as an antagonist of the leukotriene B4 (LTB4) receptor, a G-protein coupled receptor involved in inflammatory responses.[4]

Quantitative Data on Biological Activity

| Parameter | Value | Target/Assay | Organism | Reference |

| Ki | 2 µM | Leukotriene B4 (LTB4) receptor binding | Porcine | [4] |

| IC₅₀ | 10 µM | LTB4-induced chemotaxis | Human | [4] |

| IC₅₀ | 7 µM | LTB4-induced calcium flux | Human | [4] |

| Inhibition | 46% at 1 mg/kg (i.v.) | LTB4-induced bronchoconstriction | Rat | [4] |

Postulated Signaling Pathway

While the direct signaling pathway of this compound is still under full investigation, its antagonism of the LTB4 receptor suggests an interference with LTB4-mediated signaling. Furthermore, studies on the closely related 12-hydroxyeicosatetraenoic acid (12-HETE) provide a model for how hydroxy fatty acids can signal through G-protein coupled receptors like GPR31 to activate downstream pathways involving Protein Kinase C (PKC), mitogen-activated protein kinases (MAPK) such as ERK, and the transcription factor NF-κB.[5][6]

Hypothetical Signaling Pathway of this compound:

Caption: Hypothetical signaling pathway of this compound.

Conclusion

This compound, the synthetic trans-isomer of ricinoleic acid, represents a valuable tool for probing the biological roles of hydroxy fatty acids. Its ability to antagonize the LTB4 receptor highlights its potential as a modulator of inflammatory processes. The detailed methodologies for its synthesis and analysis provided in this guide, along with the summary of its biological activities and potential signaling pathways, offer a solid foundation for further research into its therapeutic potential. Future studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in preclinical models of inflammatory diseases.

References

- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 12-Hydroxyoctadec-9-enoic acid | C18H34O3 | CID 8839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ricinelaidic Acid | TargetMol [targetmol.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

12-Hydroxy-9(E)-octadecenoic Acid: A Review of a Sparsely Characterized Lipid Mediator

A comprehensive review of the scientific literature reveals a significant scarcity of detailed research on 12-hydroxy-9(E)-octadecenoic acid (12-HOE). While this lipid molecule is commercially available for research purposes, its specific biological activities, associated signaling pathways, and quantitative effects remain largely uncharacterized. This technical guide summarizes the limited available information and highlights the knowledge gaps that present opportunities for future investigation.

Chemical and Physical Properties

This compound is a monounsaturated hydroxy fatty acid with the chemical formula C18H34O3 and a molecular weight of 298.46 g/mol . It is an isomer of ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid), a well-known component of castor oil. The key structural difference lies in the configuration of the double bond at the 9th carbon, which is in the trans (E) configuration for 12-HOE and cis (Z) for ricinoleic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H34O3 | PubChem |

| Molecular Weight | 298.46 g/mol | PubChem |

| CAS Number | 82188-83-8 | Larodan |

| Synonyms | (E)-12-Hydroxyoctadec-9-enoic acid, Ricinelaidic acid | PubChem |

Synthesis and Analysis

Analytical methods for the detection and quantification of hydroxy fatty acids, such as liquid chromatography-mass spectrometry (LC-MS/MS), are well-established. These methods could be adapted for the analysis of 12-HOE in biological matrices. A general workflow for such an analysis is outlined below.

Caption: General workflow for the analysis of hydroxy fatty acids.

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough search of prominent scientific databases, including PubMed, Scopus, and Web of Science, did not yield any studies detailing the specific biological activities or signaling pathways of this compound. While research exists for other isomers of 12-hydroxyoctadecenoic acid and related lipid mediators, this information cannot be directly extrapolated to the 9(E) isomer due to the high stereospecificity of biological systems.

For context, other hydroxy fatty acids have been shown to be involved in a range of biological processes, including inflammation, metabolic regulation, and cancer biology. For example, various isomers of hydroxyeicosatetraenoic acids (HETEs) and hydroxyoctadecadienoic acids (HODEs) are known to act as signaling molecules, often through G-protein coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs). However, no such interactions have been documented for 12-HOE.

The absence of research in this area represents a significant knowledge gap. Future studies are warranted to investigate the potential roles of 12-HOE in:

-

Inflammation: Does 12-HOE modulate the activity of immune cells, such as neutrophils and macrophages? Does it affect the production of inflammatory cytokines and chemokines?

-

Metabolic Diseases: Does 12-HOE influence glucose and lipid metabolism? Does it interact with nuclear receptors like PPARs that are crucial for metabolic regulation?

-

Cancer: Does 12-HOE impact cancer cell proliferation, migration, or apoptosis?

Quantitative Data

Due to the lack of studies on its biological effects, there is no quantitative data available to summarize in tabular format.

Experimental Protocols

As no specific biological experiments involving 12-HOE have been published, detailed experimental protocols cannot be provided. Researchers interested in investigating this molecule would need to adapt existing protocols for studying other hydroxy fatty acids.

Conclusion and Future Directions

The following logical diagram illustrates the necessary steps to bridge the current knowledge gap.

Caption: A roadmap for future research on 12-HOE.

(E)-12-Hydroxyoctadec-9-enoic Acid in Plant Physiology: A Technical Overview of a Lesser-Known Oxylipin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-12-Hydroxyoctadec-9-enoic acid, also known as ricinelaidic acid, is the trans-isomer of the more commonly known ricinoleic acid. While ricinoleic acid, a major component of castor oil, has been the subject of considerable research, its trans-isomer has received significantly less attention in the context of plant physiology. This technical guide synthesizes the available, though limited, information on (E)-12-Hydroxyoctadec-9-enoic acid and provides a comprehensive overview of the well-understood biosynthesis and physiological relevance of its cis-isomer, ricinoleic acid, as a comparative framework. The guide also details the analytical methodologies applicable to the study of hydroxy fatty acids in plant tissues, which are crucial for any future investigation into the function of ricinelaidic acid. Due to the scarcity of specific research on the (E)-isomer, this document highlights a significant knowledge gap in the field of plant oxylipin signaling.

Introduction: The Enigma of the Trans-Isomer

Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. They play critical roles in various aspects of plant growth, development, and stress responses. While the functions of many oxylipins, such as jasmonates and other fatty acid derivatives, are well-documented, the physiological role of (E)-12-Hydroxyoctadec-9-enoic acid in plants remains largely uncharacterized. In stark contrast, its cis-isomer, (9Z)-12-hydroxyoctadec-9-enoic acid (ricinoleic acid), is a well-known component of the seed oil of the castor bean (Ricinus communis) and has established industrial applications. This guide will primarily focus on the known biochemistry of ricinoleic acid to provide a foundation for understanding the potential, yet unexplored, role of its trans-isomer.

Biosynthesis of Hydroxyoctadecenoic Acids in Plants

The biosynthesis of hydroxy fatty acids in plants is best understood through the study of ricinoleic acid production in castor beans. There is currently no direct evidence for a dedicated biosynthetic pathway for (E)-12-Hydroxyoctadec-9-enoic acid in plants. It is plausible that it could be formed through the isomerization of ricinoleic acid, though this has not been demonstrated in planta.

The Ricinoleic Acid Biosynthetic Pathway

Ricinoleic acid is synthesized in the endoplasmic reticulum of developing castor bean endosperm from oleic acid. The key enzyme in this pathway is a fatty acid hydroxylase, specifically an oleate (B1233923) Δ12-hydroxylase. This enzyme is a modified fatty acid desaturase that introduces a hydroxyl group at the 12th carbon of an oleoyl-group esterified to phosphatidylcholine (PC).

The established pathway for ricinoleic acid biosynthesis is as follows:

-

Synthesis of Oleoyl-PC: Oleic acid (18:1) is incorporated into phosphatidylcholine, forming oleoyl-PC.

-

Hydroxylation: The oleate Δ12-hydroxylase (a FAD2-like enzyme) hydroxylates the oleoyl-group at the C-12 position, producing ricinoleoyl-PC.[1]

-

Acyl-CoA Pool Formation: The ricinoleoyl-group is then cleaved from PC and converted to ricinoleoyl-CoA.

-

Incorporation into Triacylglycerols (TAGs): Finally, ricinoleoyl-CoA is incorporated into triacylglycerols, the primary storage form of fatty acids in seeds.

Data Presentation

Due to the absence of quantitative data on the physiological effects of (E)-12-Hydroxyoctadec-9-enoic acid in plants, this section presents the typical fatty acid composition of castor oil, which is predominantly composed of its cis-isomer, ricinoleic acid.

| Fatty Acid | Chemical Formula | Percentage in Castor Oil (%) |

| Ricinoleic acid | C18H34O3 | 85 - 95 |

| Oleic acid | C18H34O2 | 2 - 6 |

| Linoleic acid | C18H32O2 | 1 - 5 |

| Linolenic acid | C18H30O2 | 0.5 - 1 |

| Stearic acid | C18H36O2 | 0.5 - 1 |

| Palmitic acid | C16H32O2 | 0.5 - 1 |

| Dihydroxystearic acid | C18H36O4 | 0.3 - 0.5 |

| Others | - | < 0.5 |

Table 1: Typical fatty acid composition of castor oil. The data highlights the dominance of ricinoleic acid.

Experimental Protocols

The study of (E)-12-Hydroxyoctadec-9-enoic acid in plant tissues would require robust analytical methods for its extraction, separation, and quantification. The following protocols are generally applicable to the analysis of hydroxy fatty acids from a plant matrix.

Extraction of Total Lipids

-

Tissue Homogenization: Freeze plant tissue (e.g., leaves, seeds, roots) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Solvent Extraction: Transfer the powdered tissue to a glass tube and add a mixture of chloroform (B151607):methanol (2:1, v/v).

-

Phase Separation: Add 0.9% NaCl solution and vortex thoroughly. Centrifuge to separate the phases.

-

Lipid Recovery: The lower chloroform phase containing the total lipids is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen gas.

Saponification and Derivatization for GC-MS Analysis

-

Saponification: The dried lipid extract is hydrolyzed by refluxing with 0.5 M methanolic NaOH to release free fatty acids.

-

Methylation: The free fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a methylating agent such as BF3-methanol.

-

Silylation: To improve volatility for gas chromatography, the hydroxyl group is derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying FAMEs. A non-polar capillary column is typically used. The mass spectrometer provides fragmentation patterns that can confirm the structure of the hydroxy fatty acid.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of underivatized hydroxy fatty acids. Reversed-phase chromatography with a C18 column is a common approach. Chiral chromatography can be employed to separate enantiomers.

Potential Signaling Pathways: A Hypothetical Outlook

In the absence of direct evidence for the signaling role of (E)-12-Hydroxyoctadec-9-enoic acid in plants, we can only speculate on its potential involvement based on the known functions of other oxylipins. Plant oxylipin signaling pathways are complex and interconnected, often involving cascades of enzymatic reactions and interactions with other hormone signaling networks.

If ricinelaidic acid were to have a signaling function, it could potentially involve:

-

Perception by a Receptor: A specific receptor, likely a protein, would be required to recognize and bind to the molecule.

-

Downstream Signaling Cascade: Binding to the receptor could trigger a phosphorylation cascade involving protein kinases.

-

Regulation of Gene Expression: This could lead to the activation or repression of transcription factors, ultimately altering the expression of target genes involved in specific physiological responses.

-

Cross-talk with Other Hormones: The pathway might interact with other known plant hormone signaling pathways, such as those for jasmonic acid, salicylic (B10762653) acid, or abscisic acid.

It is important to reiterate that this is a hypothetical framework, and experimental evidence is needed to determine if (E)-12-Hydroxyoctadec-9-enoic acid plays any signaling role in plants.

Conclusion and Future Directions

This technical guide has highlighted the significant disparity in our understanding of (E)-12-Hydroxyoctadec-9-enoic acid compared to its cis-isomer, ricinoleic acid, in the context of plant physiology. While the biosynthesis of ricinoleic acid is well-established, there is a notable absence of information regarding the natural occurrence, biosynthesis, and physiological function of ricinelaidic acid in plants.

The lack of research on this particular oxylipin presents a clear opportunity for future investigation. Key research questions that need to be addressed include:

-

Is (E)-12-Hydroxyoctadec-9-enoic acid naturally present in any plant species, and if so, at what concentrations?

-

Are there enzymatic pathways in plants capable of synthesizing ricinelaidic acid, either de novo or through the isomerization of ricinoleic acid?

-

Does exogenous application of (E)-12-Hydroxyoctadec-9-enoic acid elicit any physiological responses in plants, such as alterations in growth, development, or stress tolerance?

-

If a physiological role is identified, what are the underlying molecular mechanisms and signaling pathways?

Answering these questions will not only fill a significant gap in our knowledge of plant oxylipin biology but could also uncover novel signaling molecules and pathways with potential applications in agriculture and biotechnology. The analytical protocols outlined in this guide provide a solid foundation for initiating such studies.

References

An In-depth Technical Guide to 12-Hydroxyoctadecadienoic Acid (12-HODE) Signaling Pathways and Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyoctadecadienoic acid (12-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. As a member of the hydroxyoctadecadienoic acid (HODE) family, 12-HODE is emerging as a significant signaling molecule involved in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the core signaling pathways and molecular targets of 12-HODE, with a focus on its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This document details the downstream effects of 12-HODE, presents quantitative data, and provides explicit experimental protocols for its study.

Core Signaling Pathway: PPARγ Activation

The primary and most well-documented signaling pathway for 12-HODE involves its function as a natural ligand for the nuclear receptor, peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a key regulator of adipogenesis, glucose metabolism, and inflammation.[1][2]